Vitamin D3 butyrate

Catalog No.
S648807
CAS No.
31316-20-8
M.F
C31H50O2
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin D3 butyrate

CAS Number

31316-20-8

Product Name

Vitamin D3 butyrate

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1

InChI Key

QUUDUVNKJWQDFG-BXWGOXEHSA-N

SMILES

CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1

Synonyms

cholecalciferol butyrate, vitamin D3 butyrate

Canonical SMILES

CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1

Isomeric SMILES

CCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1

Vitamin D3 butyrate is a compound formed by the esterification of vitamin D3, also known as cholecalciferol, with butyric acid. This compound combines the beneficial properties of both vitamin D3 and butyrate, a short-chain fatty acid produced by gut microbiota during the fermentation of dietary fibers. Vitamin D3 plays a crucial role in calcium homeostasis and bone health, while butyrate is known for its anti-inflammatory properties and its role in gut health. The unique combination of these two compounds suggests potential synergistic effects in various biological processes.

The synthesis of vitamin D3 butyrate involves esterification, where the hydroxyl group of vitamin D3 reacts with the carboxyl group of butyric acid. This reaction can be catalyzed by acid catalysts or through enzymatic processes. The general reaction can be represented as follows:

Vitamin D3+Butyric AcidCatalystVitamin D3 Butyrate+Water\text{Vitamin D3}+\text{Butyric Acid}\xrightarrow{\text{Catalyst}}\text{Vitamin D3 Butyrate}+\text{Water}

In laboratory settings, purification methods such as recrystallization are employed to isolate vitamin D3 butyrate from reaction mixtures, ensuring minimal presence of by-products or impurities .

Vitamin D3 butyrate exhibits various biological activities due to the individual effects of its components. Research indicates that this compound can enhance intestinal health by promoting the production of mucins and improving gut barrier function. It has been shown to synergistically reduce inflammation in models of colitis when combined with active vitamin D . Additionally, vitamin D3 butyrate may influence immune responses by modulating the activity of immune cells and enhancing the expression of antimicrobial peptides .

The synthesis of vitamin D3 butyrate can be achieved through several methods:

  • Chemical Esterification: This involves direct reaction between vitamin D3 and butyric acid under acidic conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Enzymatic Synthesis: Lipases can be used to catalyze the esterification process under mild conditions, which may offer advantages in terms of specificity and yield.
  • Recrystallization: Following synthesis, purification is typically performed using solvent systems like acetone and methanol to obtain crystalline forms of vitamin D3 butyrate .

Vitamin D3 butyrate has potential applications in various fields:

  • Nutraceuticals: It may be used as a dietary supplement aimed at improving gut health and enhancing immune function.
  • Pharmaceuticals: Investigations into its anti-inflammatory properties could lead to therapeutic applications for gastrointestinal disorders.
  • Animal Nutrition: Studies have shown that supplementation with vitamin D3 butyrate can improve gut health in livestock, potentially enhancing growth performance and disease resistance .

Studies have explored the interactions between vitamin D3 butyrate and other bioactive compounds. For instance, research indicates that butyrate can enhance the activity of vitamin D receptors, leading to increased expression of genes involved in immune responses . Furthermore, combined supplementation with butyrate and vitamin D has been shown to improve gut microbiota composition and functionality, suggesting a complex interplay between these compounds in modulating health outcomes .

Several compounds share similarities with vitamin D3 butyrate, each possessing unique properties:

CompoundDescriptionUnique Properties
Butyric AcidA short-chain fatty acid produced by fermentation in the gutKnown for its role in gut health and anti-inflammatory effects
Vitamin D3A fat-soluble vitamin critical for calcium metabolismEssential for bone health and immune function
Sodium ButyrateA salt form of butyric acid often used in researchUsed therapeutically for inflammatory bowel disease
1-alpha,25-dihydroxyvitamin D3The active form of vitamin D involved in calcium regulationDirectly regulates gene expression via nuclear receptors
Calcium ButyrateA calcium salt form combined with butyric acidProvides both calcium and short-chain fatty acids

Vitamin D3 butyrate stands out due to its dual action as both a source of vitamin D and a bioactive fatty acid, potentially offering enhanced health benefits compared to its individual components or similar compounds.

XLogP3

9.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

31316-20-8

Wikipedia

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2024-04-14

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